

The Versatile Synthon: (8-Bromoquinolin-4-yl)methanol in Modern Synthesis

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Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447

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(8-Bromoquinolin-4-yl)methanol has emerged as a highly valuable and versatile building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic hydroxymethyl group, a quinoline core amenable to modification, and a strategically positioned bromine atom ready for cross-coupling reactions, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights into its synthetic utility.

Key Properties and Handling

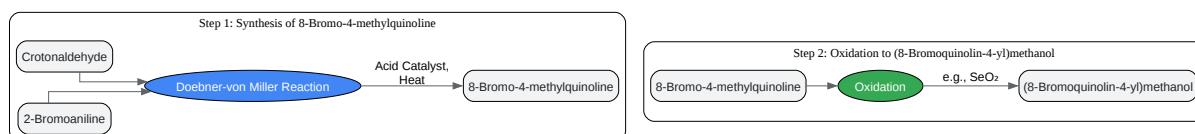
Before delving into synthetic applications, it is crucial to understand the fundamental properties of **(8-Bromoquinolin-4-yl)methanol**.

Property	Value
CAS Number	1190315-99-1 [1]
Molecular Formula	C ₁₀ H ₈ BrNO [1]
Molecular Weight	238.08 g/mol [1]
Appearance	Typically an off-white to pale yellow solid
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of (8-Bromoquinolin-4-yl)methanol

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a two-step sequence starting from the commercially available 2-bromoaniline.

Workflow for the Synthesis of (8-Bromoquinolin-4-yl)methanol



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Caption: Synthetic route to **(8-Bromoquinolin-4-yl)methanol**.

Protocol 1: Synthesis of 8-Bromo-4-methylquinoline

This protocol is adapted from the well-established Doebner-von Miller reaction, a classic method for quinoline synthesis.

Materials:

- 2-Bromoaniline
- Crotonaldehyde
- Hydrochloric acid (concentrated)
- Zinc chloride (anhydrous)

- Sodium hydroxide solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes/Ethyl acetate solvent system

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 equiv) and concentrated hydrochloric acid (approx. 3-4 equiv).
- Heat the mixture to reflux.
- Slowly add crotonaldehyde (1.2 equiv) to the refluxing mixture. An exothermic reaction is expected.
- After the addition is complete, add anhydrous zinc chloride (0.5 equiv) portion-wise.
- Continue to reflux for an additional 3-4 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 8-bromo-4-methylquinoline.

Protocol 2: Synthesis of (8-Bromoquinolin-4-yl)methanol

The benzylic oxidation of the methyl group provides the target alcohol. Selenium dioxide is a common reagent for this transformation.

Materials:

- 8-Bromo-4-methylquinoline
- Selenium dioxide (SeO₂)
- 1,4-Dioxane
- Water
- Celite®
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

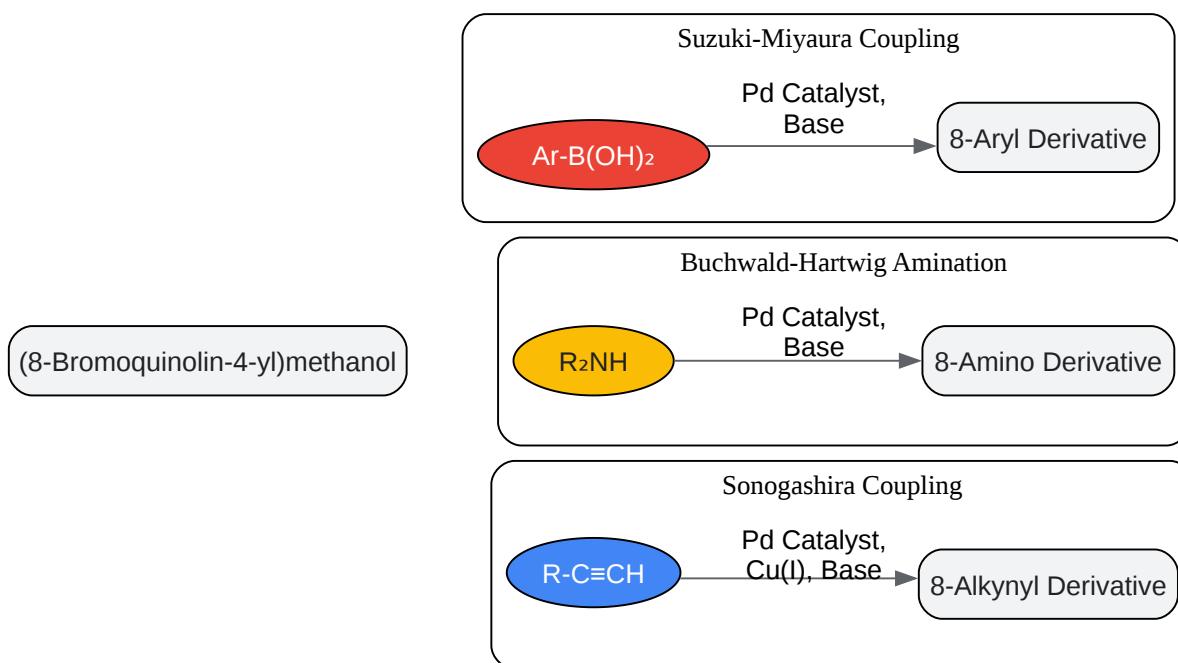
- In a round-bottom flask, dissolve 8-bromo-4-methylquinoline (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
- Add selenium dioxide (1.1 - 1.5 equiv) to the solution.
- Heat the reaction mixture to reflux (typically around 90-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization or column chromatography to yield **(8-Bromoquinolin-4-yl)methanol**.

Applications in Cross-Coupling Reactions

The bromine atom at the 8-position of the quinoline ring is the key to a vast array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the rapid generation of compound libraries for drug discovery and materials science.

General Workflow for Cross-Coupling Reactions



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Caption: Key cross-coupling applications of the title compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[\[2\]](#)[\[3\]](#)

Materials:

- **(8-Bromoquinolin-4-yl)methanol**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask, add **(8-Bromoquinolin-4-yl)methanol** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (typically 2-10 mol%).
- Add the degassed solvent system.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous phase with the organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to obtain the (8-aryl-quinolin-4-yl)methanol.

Protocol 4: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **(8-Bromoquinolin-4-yl)methanol**
- Amine (primary or secondary)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos, BINAP)
- Base (e.g., NaOt-Bu , K_3PO_4)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Inert atmosphere

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.
- Add the base, followed by **(8-Bromoquinolin-4-yl)methanol** and the amine.
- Add the anhydrous, degassed solvent.
- Seal the flask and heat the reaction mixture (typically 80-120 °C) with stirring.
- Monitor the reaction progress. Upon completion, cool to room temperature.

- Quench the reaction by adding water or saturated ammonium chloride solution.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify by column chromatography.

Protocol 5: Sonogashira Coupling

This coupling reaction with terminal alkynes is an efficient method for the synthesis of arylalkynes.[8][9]

Materials:

- **(8-Bromoquinolin-4-yl)methanol**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., THF, DMF)
- Inert atmosphere

Procedure:

- To a Schlenk flask, add **(8-Bromoquinolin-4-yl)methanol**, the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill with an inert gas.
- Add the solvent and the amine base, followed by the terminal alkyne.
- Stir the reaction at room temperature or with gentle heating until completion.

- Once the reaction is complete, dilute with an organic solvent and wash with water and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the crude product by chromatography to yield the 8-alkynyl-quinolin-4-yl)methanol.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers another site for synthetic elaboration, further enhancing the utility of this building block.

Protocol 6: Oxidation to 8-Bromoquinoline-4-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for various subsequent reactions.

Materials:

- (8-Bromoquinolin-4-yl)methanol**
- Oxidizing agent (e.g., Manganese dioxide (MnO_2), Dess-Martin periodinane)
- Solvent (e.g., dichloromethane, chloroform)

Procedure (using MnO_2):

- To a flask containing a solution of **(8-Bromoquinolin-4-yl)methanol** in dichloromethane, add activated manganese dioxide (5-10 equiv).
- Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

- Concentrate the filtrate to obtain the crude 8-bromoquinoline-4-carbaldehyde, which can be used directly or purified further.

Protocol 7: Conversion to 4-(Azidomethyl)-8-bromoquinoline

The alcohol can be converted to an azide, which is a precursor to amines via reduction or can participate in click chemistry.

Materials:

- (8-Bromoquinolin-4-yl)methanol**
- Diphenylphosphoryl azide (DPPA)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvent (e.g., THF, toluene)

Procedure:

- Dissolve **(8-Bromoquinolin-4-yl)methanol** in the anhydrous solvent under an inert atmosphere.
- Cool the solution to 0 °C.
- Add DBU followed by the dropwise addition of DPPA.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with water and extract with an organic solvent.
- Wash the combined organic layers with water and brine, dry, and concentrate.
- Purify by column chromatography.

Conclusion

(8-Bromoquinolin-4-yl)methanol is a synthon of considerable strategic importance. Its preparation is straightforward, and its three distinct functional handles can be manipulated with a high degree of chemoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this building block in their pursuit of novel molecules with desired biological or material properties. The ability to readily generate diverse libraries of compounds through well-established cross-coupling and functional group interconversion reactions underscores the value of **(8-Bromoquinolin-4-yl)methanol** in modern chemical synthesis.

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